9,9-Dihexylfluoren

Übersicht

Beschreibung

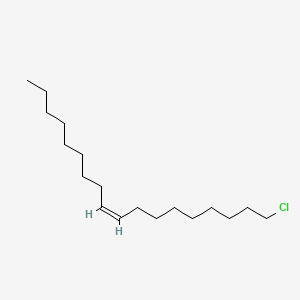

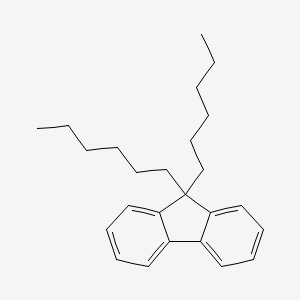

9,9-Dihexylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two hexyl groups attached to the ninth carbon of the fluorene structure. This modification enhances its solubility in organic solvents and improves its processability, making it a valuable material in various applications, particularly in the field of organic electronics.

Wissenschaftliche Forschungsanwendungen

9,9-Dihexylfluorene has found extensive applications in scientific research due to its unique properties:

Wirkmechanismus

Target of Action

The primary target of 9,9-Dihexylfluorene is the formation of poly (9,9-dihexylfluorene)s (PDHFs) via microwave-assisted Suzuki and Yamamoto coupling reactions . The compound plays a crucial role in the synthesis of these polymers, which have applications in the field of optoelectronics .

Mode of Action

9,9-Dihexylfluorene interacts with its targets through a process known as the nonsolvent vapor method (NSVM) . This method allows for the controlled formation of micro- and nanostructures of poly (9,9-dihexylfluorene), including microspheres, nanowires, and butterfly-like structures .

Biochemical Pathways

The biochemical pathways affected by 9,9-Dihexylfluorene involve the Suzuki and Yamamoto coupling reactions . These reactions are part of the synthesis process of poly (9,9-dihexylfluorene)s, leading to the formation of polymers with higher molecular weights .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by the conditions under which it is synthesized, including the use of microwave-assisted polymerization .

Result of Action

The result of 9,9-Dihexylfluorene’s action is the formation of poly (9,9-dihexylfluorene)s with higher molecular weights . These polymers have potential applications in the field of optoelectronics, including the creation of light-emitting diodes and other devices .

Action Environment

The action of 9,9-Dihexylfluorene is influenced by environmental factors such as the presence of a nonsolvent vapor . This environment allows for the controlled formation of micro- and nanostructures of poly (9,9-dihexylfluorene), which can be used in the creation of optoelectronic devices .

Biochemische Analyse

Biochemical Properties

These materials have been investigated for their thermal behavior, optical properties, and surface properties

Molecular Mechanism

It’s known that it can participate in Suzuki and Yamamoto coupling reactions to form polyfluorene-based materials . These reactions involve the formation of carbon-carbon bonds and can be facilitated by palladium catalysts .

Metabolic Pathways

It’s known that it can participate in Suzuki and Yamamoto coupling reactions to form polyfluorene-based materials

Vorbereitungsmethoden

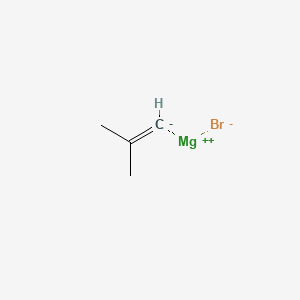

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexylfluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Fluorene+2Hexyl ChlorideAlCl39,9−Dihexylfluorene+2HCl

Industrial Production Methods: In industrial settings, the production of 9,9-Dihexylfluorene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: 9,9-Dihexylfluorene can undergo oxidation reactions, typically forming fluorenone derivatives.

Reduction: Reduction reactions can convert fluorenone derivatives back to 9,9-Dihexylfluorene.

Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed:

Oxidation: Formation of 9,9-dihexylfluorenone.

Reduction: Regeneration of 9,9-Dihexylfluorene from its oxidized form.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of 9,9-Dihexylfluorene.

Vergleich Mit ähnlichen Verbindungen

9,9-Dioctylfluorene: Similar to 9,9-Dihexylfluorene but with longer octyl chains, offering different solubility and processing characteristics.

9,9-Diethylfluorene: With shorter ethyl chains, this compound has different solubility and electronic properties compared to 9,9-Dihexylfluorene.

Uniqueness: 9,9-Dihexylfluorene stands out due to its balanced solubility and processability, making it a versatile material for various applications. Its hexyl chains provide an optimal balance between flexibility and rigidity, enhancing its performance in organic electronic devices.

Eigenschaften

IUPAC Name |

9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKFGSPUYTIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123863-98-9 | |

| Record name | 9H-Fluorene, 9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50408592 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123863-97-8 | |

| Record name | 9,9-dihexylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What gives 9,9-Dihexylfluorene its desirable optical properties?

A1: 9,9-Dihexylfluorene possesses a rigid, planar structure due to its biphenyl core, which allows for efficient π-electron delocalization. This delocalization results in strong absorption and emission in the blue region of the electromagnetic spectrum. [, , , , ]

Q2: How does the presence of 9,9-Dihexylfluorene affect the energy levels in polymers for organic light-emitting diodes (OLEDs)?

A2: Incorporating 9,9-Dihexylfluorene into copolymers can raise the highest occupied molecular orbital (HOMO) energy level compared to the corresponding homopolymers. This is particularly useful in OLEDs as it facilitates hole injection from the anode into the polymer layer. []

Q3: Can the emission color of 9,9-Dihexylfluorene-based polymers be tuned by factors other than copolymerization?

A3: Yes, the emission color of poly[2,7-(9,9-Dihexylfluorene)]-block-poly[2-(dimethylamino)ethyl methacrylate] (PF-b-PDMAEMA) can be influenced by factors like solvent composition, temperature, and pH. For instance, varying the water content in a THF solution of PF7-b-PDMAEMA45 leads to a shift in the assembled structure from spheres to cylinders and bundles, ultimately impacting its optical properties. []

Q4: How does the aggregation of 9,9-Dihexylfluorene units within a polymer matrix impact its fluorescence?

A4: The aggregation of 9,9-Dihexylfluorene units can lead to fluorescence quenching and a blue shift in the absorption spectra. This phenomenon is observed, for instance, in PF-b-PDMAEMA as the water content is increased, indicating intermolecular interactions between the 9,9-Dihexylfluorene segments. []

Q5: How do alkyl side chains on the phenylene units of poly(9,9-Dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers affect their properties?

A5: Increasing the length of the alkoxy side chains on the phenylene units in poly(9,9-Dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers influences their structural organization and properties without significantly altering the electronic structure of the polymer backbone. For example, longer side chains progressively inhibit a melting-recrystallization phenomenon observed during thermal analysis. []

Q6: How does the introduction of carbazole units affect the optical properties of 9,9-Dihexylfluorene-based copolymers?

A6: Introducing carbazole units into 9,9-Dihexylfluorene-based copolymers leads to blue-shifted absorption and photoluminescence peaks compared to the poly(9,9-Dihexylfluorene) homopolymer. This shift is attributed to the reduced conjugation length caused by the carbazole units. [, ]

Q7: What is the impact of introducing 9-hexylcarbazole and 9-dimethylamionpropylcarbazole moieties into 9,9-Dihexylfluorene-based copolymers?

A7: The incorporation of these carbazole derivatives effectively suppresses the excimer formation typically observed in poly(9,9-Dihexylfluorene). [] This modification can improve the color purity and efficiency of light emission in OLED applications.

Q8: How do bipyridinophane units incorporated into 9,9-Dihexylfluorene-based copolymers affect their optical and sensory properties?

A8: Bipyridinophane units, when incorporated into 9,9-Dihexylfluorene copolymers, induce significant red shifts in both absorption and emission spectra due to intramolecular aromatic CH/π interactions. These interactions also enhance the sensitivity of the copolymers to various metal ions, making them potentially useful for sensory applications. []

Q9: What advantages do hyperbranched structures offer in 9,9-Dihexylfluorene-based polymers compared to their linear counterparts?

A9: Hyperbranched 9,9-Dihexylfluorene-based polymers exhibit superior properties compared to their linear counterparts. For instance, they demonstrate higher fluorescence efficiency due to the energy funnel effect and enhanced thermal stability with higher decomposition temperatures. [, , ]

Q10: How can the morphology of 9,9-Dihexylfluorene-based polymers be controlled during processing?

A10: The morphology of 9,9-Dihexylfluorene-based polymers can be controlled using various techniques. One approach is the nonsolvent vapor method, which has been successfully employed to fabricate microspheres, nanowires, and butterfly-like structures of poly(9,9-Dihexylfluorene) by adjusting the solvent and processing conditions. []

Q11: What role does poly(methyl methacrylate) (PMMA) play in the fabrication of 9,9-Dihexylfluorene-based electrospun nanofibers?

A11: PMMA acts as a supporting matrix in the fabrication of 9,9-Dihexylfluorene-based electrospun nanofibers. Blending PMMA with poly(9,9-Dihexylfluorene) derivatives allows for the creation of nanofibers with controlled diameters and morphologies. The resulting fibers exhibit interesting optical properties due to the aggregation of 9,9-Dihexylfluorene segments within the PMMA matrix. [, ]

Q12: Can 9,9-Dihexylfluorene be used in heterojunction structures for photovoltaic applications?

A12: Yes, 9,9-Dihexylfluorene-based polymers, such as poly(9,9-Dihexylfluorene-alt-bithiophene) (F6T2), show promise in organic photovoltaic devices. Blending F6T2 with electron-accepting materials like [, ]-phenyl C61 butyric acid methyl ester (PCBM) can create efficient bulk heterojunction solar cells with promising power conversion efficiencies. [, ]

Q13: How does the morphology of F6T2:PCBM blends impact the performance of organic solar cells?

A13: The morphology of F6T2:PCBM blends plays a crucial role in the performance of organic solar cells. Phase separation within the blend, ideally in the range of 10-20 nm, is crucial for efficient charge transport and exciton dissociation. []

Q14: What are the advantages of using 9,9-Dihexylfluorene-based polymers in white OLEDs?

A14: 9,9-Dihexylfluorene-based polymers can be designed to emit white light by incorporating appropriate co-monomers or dopants. Their tunable emission, good charge transport properties, and compatibility with solution processing make them promising candidates for white OLED applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)